molecular formula C21H15BrClN3 B4304406 2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine

2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine

Cat. No.: B4304406
M. Wt: 424.7 g/mol
InChI Key: HJRUTTGCJXGKRA-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the benzotriazepine family. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro group, and a phenyl group attached to a benzotriazepine core. Benzotriazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine can be compared with other benzotriazepine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1,3,4-benzotriazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3/c1-26-19-12-11-17(23)13-18(19)20(14-5-3-2-4-6-14)24-25-21(26)15-7-9-16(22)10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRUTTGCJXGKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NN=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 2
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 3
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 4
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 5
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 6
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine

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